molecular formula C23H18N2O3 B11528715 Furan, 2-(2,5-dimethyl-3-nitrophenyl)-5-[(2-naphthylimino)methyl]-

Furan, 2-(2,5-dimethyl-3-nitrophenyl)-5-[(2-naphthylimino)methyl]-

Cat. No.: B11528715
M. Wt: 370.4 g/mol
InChI Key: PXWPSDIEPWBRQV-UHFFFAOYSA-N
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Description

(E)-1-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE is a complex organic compound characterized by its unique structural features. This compound contains a furan ring substituted with a nitrophenyl group and a naphthyl group attached to a methanimine moiety. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Furan Ring Formation: Cyclization of the nitrophenyl compound to form the furan ring.

    Imine Formation: Condensation of the furan derivative with naphthylamine under acidic or basic conditions to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine or further oxidized to other functional groups.

    Reduction: The imine group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can lead to various oxygenated derivatives.

Scientific Research Applications

(E)-1-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE involves its interaction with specific molecular targets. The nitro group and imine moiety play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[5-(2,5-DIMETHYLPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE: Lacks the nitro group, resulting in different reactivity and biological activity.

    (E)-1-[5-(2,5-DIMETHYL-3-NITROPHENYL)THIOPHEN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE: Contains a thiophene ring instead of a furan ring, altering its electronic properties and reactivity.

Uniqueness

The presence of both the nitro group and the furan ring in (E)-1-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C23H18N2O3/c1-15-11-21(16(2)22(12-15)25(26)27)23-10-9-20(28-23)14-24-19-8-7-17-5-3-4-6-18(17)13-19/h3-14H,1-2H3

InChI Key

PXWPSDIEPWBRQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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